molecular formula C8H19Cl2N B179618 N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride CAS No. 15385-04-3

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride

Cat. No.: B179618
CAS No.: 15385-04-3
M. Wt: 200.15 g/mol
InChI Key: FBBJJLSKFYIJIO-UHFFFAOYSA-N
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Description

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is a quaternary ammonium salt characterized by a branched pentyl chain substituted with a chlorine atom and a methyl group at the 4-position.

Properties

IUPAC Name

4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBJJLSKFYIJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Substrate : 4-Chloro-4-methylpentyl chloride (1.0 equiv)

  • Amine : Dimethylamine (2.5 equiv, 40% aqueous solution)

  • Solvent : THF/water (3:1 v/v)

  • Temperature : 0°C → 20°C (gradual warming)

  • Time : 12–24 hours

The reaction mixture is stirred until completion, followed by extraction with DCM. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified via column chromatography (EtOAc:MeOH:NEt₃ = 92:5:3), yielding the free base. Subsequent treatment with HCl gas in isopropanol generates the hydrochloride salt.

Yield : 81–87%
Purity : >99% (GC)

Reductive Amination of 4-Chloro-4-methylpentanal

An alternative route employs reductive amination using 4-chloro-4-methylpentanal and dimethylamine. This method avoids handling alkyl chlorides and improves regioselectivity.

Reaction Protocol:

  • Substrate : 4-Chloro-4-methylpentanal (1.0 equiv)

  • Amine : Dimethylamine (2.0 equiv)

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)

  • Solvent : Methanol

  • Catalyst : Acetic acid (0.1 equiv)

  • Conditions : Room temperature, 24 hours

After quenching with aqueous NaOH, the product is extracted with DCM, dried, and concentrated. The hydrochloride salt is formed by bubbling HCl through an ether solution of the free base.

Yield : 75–82%
Advantage : Minimizes by-products like over-alkylated amines.

Grignard Reaction Followed by Quaternization

For higher stereochemical control, a Grignard reagent (4-methylpentylmagnesium chloride) reacts with N,N-dimethylcarbamoyl chloride, followed by chlorination and salt formation.

Steps:

  • Grignard Formation :

    • 4-Methyl-1-pentene + Mg → 4-methylpentylmagnesium chloride

  • Coupling :

    • Reaction with N,N-dimethylcarbamoyl chloride in THF at −15°C

  • Chlorination :

    • Treatment with SOCl₂ or PCl₅ to introduce the chloro group

  • Salt Formation :

    • Precipitation with HCl in isopropanol

Yield : 68–74%
Challenges : Requires strict anhydrous conditions and precise temperature control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Cost
Direct Alkylation81–87>99Low$
Reductive Amination75–8298Moderate$$
Grignard68–7497High$$$

Key Observations :

  • Direct alkylation is optimal for industrial-scale synthesis due to simplicity and high yield.

  • Reductive amination offers better selectivity but requires toxic cyanoborohydrides.

  • Grignard methods are reserved for specialized applications requiring chiral purity.

Purification and Characterization

  • Purification : Recrystallization from isopropanol or ethyl acetate yields white crystalline solids.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆) : δ 1.38–1.50 (m, 4H, CH₂), 2.91 (s, 6H, N(CH₃)₂), 3.15–3.22 (m, 2H, CH₂N).

    • HRMS (ESI) : m/z 183.1024 [M+H]⁺ (calc. 183.1021).

    • Melting Point : 137–139°C.

Industrial-Scale Considerations

  • Solvent Recovery : THF and DCM are recycled via distillation.

  • Waste Management : Aqueous layers neutralized with NaOH before disposal.

  • Safety : Use corrosion-resistant reactors (Hastelloy C-276) for HCl handling .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines with different degrees of alkylation.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(4-hydroxy-4-methylpentyl)-N,N-dimethylamine or other substituted derivatives.

    Oxidation: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine N-oxide.

    Reduction: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine with varying alkyl groups.

Scientific Research Applications

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-1-butanamine Hydrochloride

  • Structure : Linear butyl chain with a terminal chloro group.
  • Key Differences : Shorter chain length (C4 vs. C5) and absence of a methyl substituent.
  • Chromatographic retention times would differ due to chain length and branching .

Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound C)

  • Structure : Cyclobutyl core with chlorophenyl and methylbutyl substituents (e.g., N-{1-[1-(4-chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride).
  • Key Differences : Cyclic vs. linear backbone; aromatic chlorophenyl vs. aliphatic chloroalkyl substituents.
  • The aromatic ring in sibutramine derivatives contributes to π-π interactions, unlike the aliphatic target compound .

N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Hydrochloride

  • Structure : Aromatic bromophenyl group attached to an ethylamine backbone.
  • Key Differences : Aromatic vs. aliphatic halogen substitution; bromine vs. chlorine.
  • Impact on Properties : Bromine’s higher molecular weight and polarizability may increase chromatographic retention times. The aromatic system could confer distinct electronic properties, affecting reactivity in nucleophilic substitutions .

N-(2-Amino-4-bromophenyl)-N,N-dimethylamine Hydrochloride

  • Structure : Aromatic amine with bromine and dimethylamine groups.
  • Key Differences: Presence of an amino group on the aromatic ring; bromine at the 4-position.
  • Impact on Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the fully aliphatic target compound, which may exhibit greater lipid solubility .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

  • Retention Times : Linear aliphatic compounds (e.g., 4-chloro-N,N-dimethyl-1-butanamine) elute earlier than branched or cyclic analogs due to reduced hydrophobicity. The target compound’s branched pentyl chain would likely increase retention compared to linear analogs .
  • Impurity Profiling: USP methods for sibutramine-related compounds use relative retention times (RRT) to distinguish structural variants. For example, RRT differences between chlorophenyl and methylbutyl substituents range from 0.33 to 1.45, highlighting the sensitivity of chromatography to minor structural changes .

Solubility and Stability

  • Steric Effects : Branching at the 4-position may hinder nucleophilic attack at the chloro group, altering reactivity in synthetic applications .

Biological Activity

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is a synthetic organic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, biological effects, and relevant research findings.

This compound is classified as an amine. The presence of a chlorine atom and a dimethylamino group contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation Reactions : It can be oxidized to form N-oxides or other derivatives.
  • Reduction Reactions : Reduction processes can yield different amines depending on the degree of alkylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as either an inhibitor or activator based on the context of its use. The following pathways are involved:

  • Enzyme Modulation : Alters enzyme activity, which can affect metabolic processes.
  • Receptor Binding : Interferes with receptor binding, influencing cellular signaling pathways.

Biological Effects

Research indicates that this compound has potential applications in various fields:

  • Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor in drug synthesis.
  • Toxicological Studies : Evaluated for genotoxicity and cytotoxicity in various in vitro systems, showing effects on cell mitosis and DNA integrity .

Case Studies and Research Findings

  • Toxicity Assessment : A study involving intraperitoneal injections in rats demonstrated dose-dependent toxicity, with significant histopathological changes observed at higher doses (50 mg/kg) affecting the liver and kidneys .
  • Genotoxicity Evaluation : In vitro tests revealed that compounds similar to this compound can induce DNA damage through mechanisms involving alkylation and interference with cell cycle progression .
  • Pharmacological Investigations : Research has shown that derivatives of this compound exhibit significant inhibition of histamine N-methyltransferase (HNMT), suggesting potential roles in modulating histamine-related pathways .

Data Table: Summary of Biological Activities

Study TypeFindingsReference
Toxicity StudyDose-dependent liver and kidney toxicity observed in rats
GenotoxicityInduction of DNA damage through alkylation mechanisms
PharmacologicalInhibition of HNMT with IC50 values indicating significant activity

Q & A

Q. What are the optimal synthetic pathways for N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of dimethylamine with 4-chloro-4-methylpentyl chloride under basic conditions (e.g., NaOH or KOH). Key parameters include:

  • Temperature : Reactions at 40–60°C minimize side reactions like hydrolysis of the chloroalkane .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Stoichiometry : A 1.2:1 molar ratio of dimethylamine to chloroalkane improves yield (70–85%) by compensating for volatility losses .
    Data Note : Impurities such as unreacted dimethylamine or over-alkylated products may require purification via recrystallization (ethanol/water) or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use gas chromatography (GC) with a flame-ionization detector and a 0.5-mm × 15-m column coated with phase G4. Programmed temperature gradients (100°C to 215°C) resolve impurities like unreacted precursors or dehydrohalogenation byproducts .
  • Spectroscopy : Confirm the structure via 1^1H NMR (e.g., δ 2.2 ppm for N–CH3_3 groups) and FT-IR (C–Cl stretch at 550–650 cm1^{-1}) .
  • Elemental Analysis : Validate stoichiometry (e.g., Cl content via titration) to ensure correct hydrochloride salt formation .

Advanced Research Questions

Q. What mechanistic insights explain failed alkylation attempts with secondary amines in related compounds?

Methodological Answer: In analogous systems (e.g., N,N-diethylamine HCl), steric hindrance from bulkier alkyl groups reduces nucleophilic substitution efficiency. Computational modeling (DFT) can predict transition-state energies, while kinetic studies (e.g., monitoring via 13^{13}C NMR) reveal rate-limiting steps. For example, catalytic hydrogenation (Raney Ni, H2_2 at 55 psi) may bypass steric limitations but requires rigorous exclusion of moisture to prevent catalyst poisoning .

Q. How can researchers resolve contradictions in oxidative stability data for tertiary amine hydrochlorides?

Methodological Answer: Discrepancies may arise from:

  • pH Variability : Oxidative degradation (e.g., quinone formation) is pH-dependent. Conduct accelerated stability studies at pH 1–7 (HCl/NaOH buffers) with HPLC monitoring .
  • Trace Metals : Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation in aqueous solutions .
  • Light Exposure : UV/Vis spectroscopy under controlled light conditions (e.g., ICH Q1B guidelines) quantifies photodegradation pathways .

Q. What strategies are effective for impurity profiling in large-scale synthesis?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and oxidative stress (3% H2_2O2_2) to identify degradation products .
  • High-Resolution MS : Detect low-abundance impurities (e.g., dechlorinated analogs) with LC-QTOF-MS and compare fragmentation patterns to synthetic standards .
  • Thresholds : Set acceptance criteria (e.g., ≤0.1% for any unspecified impurity) per ICH Q3A guidelines .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

Methodological Answer:

  • Computational Studies : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin transporters, leveraging structural analogs (e.g., sibutramine hydrochloride) as templates .
  • SAR Analysis : Modify the chloroalkane chain length and compare binding affinities (IC50_{50}) in vitro. For example, shorter chains may reduce lipophilicity and blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during crystallization or employ asymmetric catalysis (e.g., BINAP-ligated palladium) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor enantiomeric excess in real time .

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